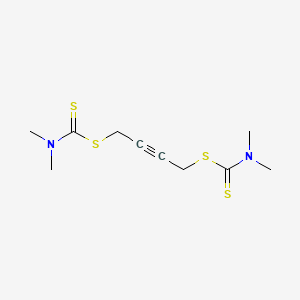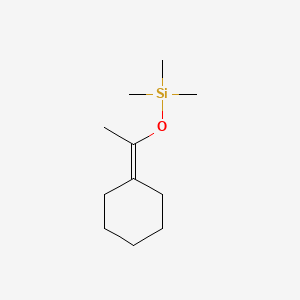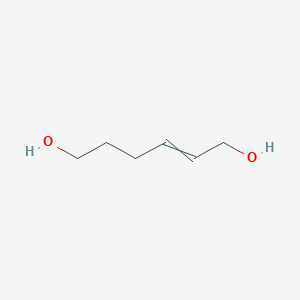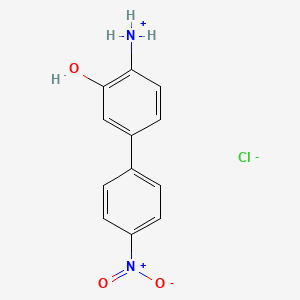![molecular formula C11H17N3O3S B14493939 Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]- CAS No. 63379-13-5](/img/structure/B14493939.png)
Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]- is a chemical compound with the molecular formula C12H19N3O3S It is known for its unique structure, which includes a methanesulfonamide group and a nitrosophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]- typically involves the reaction of methanesulfonamide with an appropriate nitrosophenyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including nitration, reduction, and sulfonation, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]- involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methanesulfonamide group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-: Similar structure with a methyl group on the phenyl ring.
Methanesulfonamide, N-[2-[ethyl(4-nitrophenyl)amino]ethyl]-: Contains a nitro group instead of a nitroso group.
Methanesulfonamide, N-[2-[ethyl(4-aminophenyl)amino]ethyl]-: Contains an amino group instead of a nitroso group.
Uniqueness
Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]- is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activity. The combination of the methanesulfonamide and nitrosophenyl groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
63379-13-5 |
|---|---|
Formule moléculaire |
C11H17N3O3S |
Poids moléculaire |
271.34 g/mol |
Nom IUPAC |
N-[2-(N-ethyl-4-nitrosoanilino)ethyl]methanesulfonamide |
InChI |
InChI=1S/C11H17N3O3S/c1-3-14(9-8-12-18(2,16)17)11-6-4-10(13-15)5-7-11/h4-7,12H,3,8-9H2,1-2H3 |
Clé InChI |
MKWCWIMDAWIYIC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCNS(=O)(=O)C)C1=CC=C(C=C1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



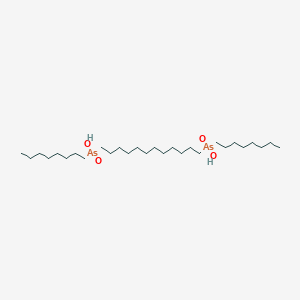


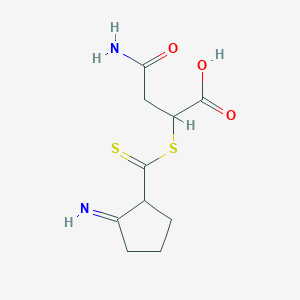
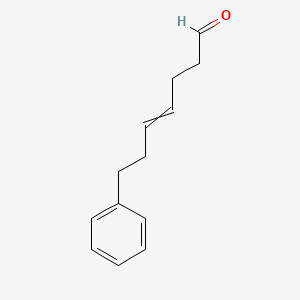
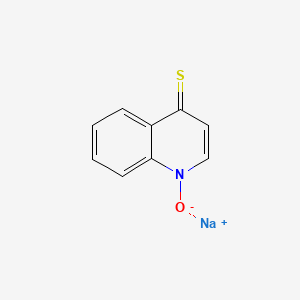
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)

![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
